chromogranin A (116-301)
Description
Properties
CAS No. |
115630-43-8 |
|---|---|
Molecular Formula |
C8H9BrO |
Synonyms |
chromogranin A (116-301) |
Origin of Product |
United States |
Molecular Biology and Structural Aspects of Chromogranin a 116 301
Gene Regulation and Transcriptional Control of the CHGA Gene
The human CHGA gene, located on chromosome 14, encodes the CgA protein. frontiersin.orgmdpi.com Its expression is predominantly found in neuroendocrine cells. cloud-clone.com The regulation of CHGA gene transcription is a complex process influenced by various transcription factors and signaling pathways.
Several transcription factors have been identified to bind to the promoter region of the CHGA gene, thereby controlling its expression. These include CREB, deltaCREB, Msx-1, NRSF (Neuron-Restrictive Silencer Factor) forms 1 and 2, Roaz, and Sp1. genecards.org Genetic variations, such as single nucleotide polymorphisms (SNPs), within the CHGA promoter can alter the binding affinity of these transcription factors, leading to differential gene expression. For instance, the G-462A promoter polymorphism has been shown to affect the binding of the transcription factor COUP-TFII and is associated with variations in blood pressure and body mass index. nih.govresearchgate.net Furthermore, specific haplotypes of the CHGA promoter can influence the binding of the transcription factor c-Rel, resulting in altered CHGA expression under both normal and pathological conditions like inflammation and hypoxia. nih.gov Studies have demonstrated that certain promoter haplotypes lead to higher reporter gene expression under basal and stimulated conditions. researchgate.net
The transcriptional activity of the CHGA gene is also responsive to external stimuli. For example, nicotinic stimulation can activate CHGA transcription, a response that appears to be mediated through the proximal promoter region. researchgate.net This highlights the dynamic nature of CHGA gene regulation in response to physiological signals.
Post-Translational Processing and Specific Cleavage Sites Generating Chromogranin A (116-301)
Following its synthesis, the full-length CgA protein, composed of 439 amino acids, undergoes extensive post-translational modifications, including proteolytic cleavage at multiple sites. medscape.com This processing is crucial for the generation of various bioactive peptides. The mature human CgA protein contains approximately 10 dibasic cleavage sites, which are recognized by prohormone convertases. cloud-clone.comnih.gov
The generation of the specific fragment CgA (116-301) is a result of this intricate proteolytic cascade. This fragment has been identified as a 186-amino acid protein in liver metastases from a patient with an insulinoma. researchgate.net Its formation involves cleavage at specific sites within the CgA precursor. While the precise enzymatic machinery is complex and can be tissue-specific, prohormone convertases such as PC1 and PC2 are known to play a significant role in CgA processing. nih.govnih.gov Other enzymes like cathepsin L, plasmin, and kallikrein also contribute to the cleavage of CgA. nih.govfrontiersin.org
The processing of CgA can occur both intracellularly within secretory granules and extracellularly after its release. researchgate.net The cleavage that produces CgA (116-301) is part of a larger processing scheme that also generates other well-characterized fragments like pancreastatin (B1591218) (CgA 250-301). nih.govfrontiersin.org In fact, CgA (116-301) is considered a larger form of pancreastatin-like immunoreactivity. researchgate.net The proteolytic cleavage sites are often pairs of basic amino acids (e.g., Lys-Arg, Arg-Arg), though cleavage can also occur at single basic residues. researchgate.netacs.orgresearchgate.net
It's important to note that the post-translational processing of CgA, including phosphorylation, can be tissue-specific, leading to different patterns of cleavage and modification in various neuroendocrine tissues. nih.govnih.gov For instance, different forms of pancreastatin-related peptides have been isolated from different tissues, indicating differential processing of the CgA (116-301) region. nih.gov
Primary Sequence Analysis and Predicted Structural Motifs of Chromogranin A (116-301)
Within the CgA (116-301) fragment lies the sequence for pancreastatin (human CgA 250-301). nih.govresearchgate.netfrontiersin.org This domain is of significant biological interest. The primary structure of CgA is characterized by the presence of multiple pairs of basic amino acids that serve as potential cleavage sites for proteases. medicaljournalssweden.se
Conformational Dynamics and Stability of the Chromogranin A (116-301) Fragment
The stability of CgA and its fragments can be influenced by environmental factors such as pH and calcium concentration. mdpi.com In the acidic environment of secretory granules, CgA aggregates, a process that is facilitated by calcium binding. mdpi.com This aggregation is a key aspect of its role in the biogenesis of these granules. nih.gov
Studies on the thermal stability of recombinant human CgA have shown that the protein is relatively stable, with minimal degradation observed after incubation at 37°C for 48 hours. cloud-clone.com The CgA (116-301) fragment, being a substantial portion of the entire protein, is expected to share similar stability characteristics, although its specific conformational dynamics might differ from the full-length protein due to the absence of the N- and C-terminal regions. The cleavage of CgA into smaller fragments like CgA (116-301) can lead to profound conformational changes, potentially unmasking cryptic binding sites and altering biological activity. nih.gov
Intracellular Trafficking, Storage, and Secretion of Chromogranin a 116 301
Biosynthesis and Packaging within Dense-Core Secretory Granules
Chromogranin A (CgA) is initially synthesized as a 439-amino acid mature protein in humans frontiersin.orgfrontiersin.orgmedscape.comnih.govcloud-clone.com. Its biosynthesis begins in ribosomes, followed by post-translational modifications within the endoplasmic reticulum and Golgi apparatus wjgnet.com. CgA acts as a prohormone, meaning it is a precursor to multiple biologically active peptides frontiersin.orgfrontiersin.orgnih.govresearchgate.netnews-medical.netresearchgate.net.
The processing of full-length CgA into smaller fragments, including the CgA(116-301) region, occurs primarily within dense-core secretory granules (DCSGs) news-medical.net. CgA contains approximately 8 to 10 dibasic cleavage sites that are targets for various endogenous proteases frontiersin.orgnih.govmdpi.comviamedica.ploup.com. Key enzymes involved in this proteolytic cleavage include prohormone convertases (PC1 and PC2), carboxypeptidase H, cathepsin L, plasmin, and thrombin frontiersin.orgnih.govmdpi.comviamedica.ploup.com. The specific pattern and rate of CgA processing can vary depending on the tissue type news-medical.netnih.gov. For instance, processing is lower in the adrenal medulla and anterior pituitary gland but more extensive in the endocrine pancreas and gastrointestinal tissues nih.gov.
Once processed, CgA and its derived fragments, including those within the 116-301 region, are sorted and packaged into DCSGs frontiersin.orgfrontiersin.org. CgA itself plays a fundamental role in the initiation and regulation of DCSG biogenesis and the sequestration of hormones within neuroendocrine cells at the trans-Golgi network frontiersin.orgfrontiersin.org. Studies have shown that downregulation of CgA expression can lead to a significant loss of DCSGs and impaired regulated secretion, while its overexpression can induce the formation of these granules nih.gov. CgA and its fragments are co-stored with various hormones and neuropeptides, ready for regulated release frontiersin.orgmedscape.comnih.govfrontiersin.org.
A notable fragment within the CgA(116-301) region is pancreastatin (B1591218) (hCgA250-301) frontiersin.orgnih.govnews-medical.netresearchgate.net. This peptide is generated through the proteolytic processing of CgA researchgate.net. Furthermore, a 186-amino acid residue protein corresponding to human chromogranin A-116–301 has been identified in the serum of patients with insulinoma, co-migrating with pancreastatin, suggesting its generation and presence in secretory pathways, particularly in pancreatic neuroendocrine cells researchgate.netresearchgate.net.
Table 1: Key Enzymes Involved in Chromogranin A Processing
| Enzyme Category | Specific Enzymes |
| Prohormone Convertases | PC1, PC2 |
| Carboxypeptidases | Carboxypeptidase H |
| Lysosomal/Cysteine Proteases | Cathepsin L |
| Serine Proteases | Plasmin, Thrombin, Kallikrein |
Regulated Secretion Pathways of Chromogranin A and its Cleaved Fragments
The release of Chromogranin A and its various cleaved fragments, including peptides derived from the CgA(116-301) region, occurs through regulated secretion pathways. This mechanism is characteristic of endocrine and neuroendocrine cells, where CgA and its derivatives are co-released alongside hormones and neurotransmitters frontiersin.orgmedscape.comnih.gov.
The secretion process is typically triggered by specific physiological or pharmacological stimuli nih.gov. A crucial signal for the exocytotic release of CgA and its associated secretory cocktail (which includes catecholamines, catestatin, ATP, and neuropeptides) is an increase in cytosolic Ca2+ concentration nih.gov. This highlights the calcium-dependent nature of the regulated secretion pathway. Evidence suggests that CgA fragments are formed during intracellular transport from the cell body to the nerve terminal and are subsequently released via exocytosis upon sympathetic neuronal activation uantwerpen.be. This regulated release ensures that CgA and its bioactive peptides are secreted in a controlled manner in response to physiological demands.
Mechanisms of Extracellular Release of Chromogranin A (116-301)
The extracellular release of Chromogranin A (116-301) primarily occurs through the process of exocytosis, a fundamental mechanism for the release of substances from secretory cells. In neuroendocrine cells, specific peptides and amines, including CgA and its fragments, are packaged into secretory granules, which then fuse with the plasma membrane to release their contents into the extracellular space karger.com. Upon appropriate cellular stimulation, degranulation, the process of granule fusion and content release, takes place, leading to the exocytosis of bioactive agents karger.com.
It is important to note that while initial processing occurs intracellularly, full-length CgA can also undergo proteolytic cleavage extracellularly after its release frontiersin.orgnih.gov. This extracellular processing is mediated by various proteases present in the extracellular environment, such as plasmin and kallikrein frontiersin.orgnih.gov. This indicates that CgA(116-301) or further sub-fragments, like pancreastatin (hCgA250-301) which is derived from within this region, may not only be generated and released directly from cells but can also be produced in the extracellular milieu through post-secretory cleavage of the larger CgA molecule.
Cellular and Tissue Distribution Patterns of Chromogranin A (116-301)
Chromogranin A (CgA) exhibits a broad and ubiquitous distribution across various endocrine, neuroendocrine, and neuronal cells and tissues throughout the body frontiersin.orgfrontiersin.orgmedscape.comcloud-clone.comwjgnet.comnih.govkarger.comsouthtees.nhs.uk. This widespread presence underscores its diverse physiological roles.
The primary physiological source of CgA is the adrenal gland, particularly the adrenal medulla, where it is a major soluble protein of catecholamine secretory granules frontiersin.orgnih.govkarger.com. Beyond the adrenal glands, CgA is highly expressed in the secretory granules of numerous other neuroendocrine cells, including those found in the endocrine pancreas, where it co-localizes with hormones like insulin (B600854), glucagon, and somatostatin (B550006) news-medical.netresearchgate.net. It is also prevalent in the gastrointestinal tract, pituitary gland, and parathyroid gland, where it is co-stored with parathyroid hormone nih.govnews-medical.netnih.govresearchgate.net. Sympathetic neurons also contain and release CgA fragments uantwerpen.be. Furthermore, CgA has been detected in human cardiac secretory granules, co-stored with natriuretic peptide hormones nih.gov. Interestingly, white blood cells, including neutrophils, lymphocytes, and monocytes, can also be a source of CgA frontiersin.org.
While the majority of research on tissue distribution pertains to full-length CgA, the presence of its fragments, specifically those derived from the CgA(116-301) region, is inferred from the proteolytic processing that occurs within these tissues. For instance, pancreastatin (hCgA250-301), a significant bioactive peptide within the CgA(116-301) sequence, is found co-localized with insulin, glucagon, and somatostatin in pancreatic islets researchgate.net. Crucially, a 186-amino acid residue protein corresponding to human chromogranin A-116–301 has been identified in the serum of patients with insulinoma researchgate.netresearchgate.net. This direct observation confirms the presence and circulation of this specific fragment, particularly in conditions involving pancreatic neuroendocrine activity.
Circulating CgA is detectable in healthy individuals, with serum values typically ranging from 23 to 101 ng/mL and a median of 56 ng/mL news-medical.net. Levels of CgA, and by extension, its fragments, are often elevated in various pathological conditions, most notably in neuroendocrine tumors (NETs) such as carcinoid tumors, pheochromocytomas, and medullary thyroid cancers frontiersin.orgfrontiersin.orgmedscape.comwjgnet.comnews-medical.netresearchgate.netkarger.comsouthtees.nhs.uktestcatalog.orgnih.govmdpi.com. Its elevation often correlates with tumor size, extension, and histopathology medscape.com.
Table 2: Representative Cellular and Tissue Distribution of Chromogranin A (and its fragments like CgA(116-301))
| Tissue/Cell Type | Examples of Co-stored/Co-released Substances |
| Adrenal Medulla | Catecholamines (e.g., adrenaline, noradrenaline) |
| Endocrine Pancreas | Insulin, Glucagon, Somatostatin |
| Gastrointestinal Tract | Various gut hormones and amines |
| Pituitary Gland | Pituitary hormones |
| Parathyroid Gland | Parathyroid hormone (PTH) |
| Sympathetic Neurons | Neurotransmitters |
| Cardiac Secretory Granules | Natriuretic peptide hormones |
| White Blood Cells | (Neutrophils, Lymphocytes, Monocytes) |
| Neuroendocrine Tumors | Tumor-specific peptides and amines |
Molecular Mechanisms of Action of Chromogranin a 116 301
Receptor Binding and Downstream Signaling Pathways Activated by Chromogranin A (116-301)
Pancreastatin (B1591218), a key fragment derived from Chromogranin A (116-301), engages with specific receptors and activates various intracellular signaling cascades. Studies indicate that pancreastatin binds to a putative ~30 kDa G protein-coupled receptor (GPCR) found in the membranes of liver and adipocyte cells nih.gov. This interaction is suggested to be coupled to pertussis toxin-sensitive G proteins and, in adipocytes, associated with PLC-β3 via Gαq/11 activation nih.gov. Downstream of this GPCR signaling, pancreastatin is believed to stimulate protein kinase C (PKC) nih.gov.
Furthermore, pancreastatin initiates a GTP-binding protein–linked signaling cascade, which subsequently activates diacylglycerol (DAG) and calcium-dependent conventional PKC (cPKC) nih.gov. This activation leads to the attenuation of the insulin-receptor substrate (IRS)–PI3K–PDK1–AKT signaling pathway nih.gov. Pancreastatin has been shown to weaken the downstream signaling of the insulin (B600854) receptor, including the phosphorylation of IRS-1/IRS-2 and p62 nih.gov. In addition to membrane-bound receptors, pancreastatin also interacts with the endoplasmic reticulum (ER) chaperone GRP78 (also known as binding immunoglobulin protein BiP) nih.govresearchgate.netresearchgate.net. Competitive binding assays and in silico modeling have further supported the interaction of pancreastatin with both GRP78 and the insulin receptor nih.gov.
Table 1: Key Receptor Binding and Signaling Pathways of Pancreastatin (Derived from CgA (116-301))
| Interaction Partner / Pathway | Effect | Reference |
| Putative ~30 kDa GPCR | Binding in liver and adipocyte membranes; coupled to pertussis toxin-sensitive G proteins and PLC-β3 via Gαq/11 activation. | nih.gov |
| Protein Kinase C (PKC) | Stimulation, potentially downstream of GPCR signaling. | nih.gov |
| GTP-binding protein pathway | Initiation of signaling cascade. | nih.gov |
| Diacylglycerol (DAG) | Activation (along with cPKC). | nih.gov |
| Conventional PKC (cPKC) | Activation. | nih.gov |
| IRS–PI3K–PDK1–AKT pathway | Attenuation, leading to weakened downstream insulin receptor signaling, including IRS-1/IRS-2 and p62 phosphorylation. | nih.govnih.gov |
| GRP78 (BiP) | Direct binding confirmed by ligand affinity purification, LC-MS/MS analysis, and in silico modeling. | nih.govresearchgate.netresearchgate.net |
| Insulin Receptor | Suggested interaction. | nih.govresearchgate.net |
Enzyme Modulation and Catalytic Interactions of Chromogranin A (116-301)
The impact of Chromogranin A (116-301) on enzyme modulation is primarily observed through the actions of its derivative, pancreastatin. Pancreastatin has been found to inhibit the ATPase enzymatic activity of GRP78 nih.govresearchgate.net. This inhibition subsequently leads to an increased hepatic expression of Glucose 6-phosphatase (G6Pase), a crucial enzyme involved in providing glucose during starvation nih.govresearchgate.net.
Beyond this specific interaction, pancreastatin is also recognized for its direct influence on glucose metabolism by inhibiting glucose-induced insulin secretion from pancreatic islet β-cells nih.govtandfonline.comviamedica.pl. Although the full-length Chromogranin A is known to be proteolytically cleaved by various enzymes such as prohormone convertases, cathepsin L, plasmin, and kallikrein to yield bioactive peptides frontiersin.orgresearchgate.netnih.govnih.gov, Chromogranin A (116-301) itself is a product of such processing and can be further digested (e.g., by trypsin) to release its active pancreastatin fragment researchgate.net.
Protein-Protein Interactions Involving Chromogranin A (116-301) and its Binding Partners
As a precursor, Chromogranin A (116-301) contributes to protein-protein interactions through its derived pancreastatin fragment. A significant interaction identified for pancreastatin is its binding to the endoplasmic reticulum chaperone GRP78 (78 kDa Glucose Regulated Protein, HSPA5, BiP) nih.govresearchgate.netresearchgate.net. This interaction has been confirmed through ligand affinity purification, LC-MS/MS analysis, and protein-protein docking studies nih.govresearchgate.net. Specifically, modeling studies suggest that pancreastatin can form hydrogen bonds with Glu293 of GRP78 nih.gov.
In addition to GRP78, pancreastatin has been suggested to interact with the insulin receptor, which may account for some of its metabolic and immunomodulatory effects nih.govresearchgate.net. These interactions highlight how Chromogranin A (116-301), through its processed forms, participates in critical protein networks influencing metabolic regulation.
Table 2: Key Protein-Protein Interactions of Pancreastatin (Derived from CgA (116-301))
| Interacting Partner | Nature of Interaction | Reference |
| GRP78 (BiP) | Direct binding identified through ligand affinity purification and LC-MS/MS. In silico modeling suggests hydrogen bonding with Glu293 of GRP78. | nih.govresearchgate.netresearchgate.net |
| Insulin Receptor | Suggested interaction; in vitro competitive binding assays and in silico modeling support this. Contributes to metabolic and immunomodulatory effects by weakening downstream signaling. | nih.govresearchgate.net |
Influence on Gene Expression and Transcriptional Networks by Chromogranin A (116-301)
The peptide fragment Chromogranin A (116-301), primarily through its derivative pancreastatin, influences gene expression and transcriptional networks, particularly in metabolic and inflammatory contexts. Pancreastatin has been shown to modulate the expression of genes involved in glucose metabolism. Specifically, it stimulates the expression of gluconeogenic genes, such as Pck1 (also known as Pepck) and G6pc (also known as G6Pase), by activating FoxO1 and SREBP1c, thereby counteracting insulin action researchgate.netnih.gov. This contributes to its dysglycemic properties.
In the context of inflammation, pancreastatin can also influence gene expression. Treatment with pancreastatin has been observed to decrease the production of the anti-inflammatory cytokine IL-10 in isolated peritoneal macrophages nih.gov. Conversely, pancreastatin is associated with an increased expression of several pro-inflammatory cytokines, including IL-1β, IL-6, IL-12, IL-18, and TNF, as well as chemokines like IL-8 and MCP-1, across various tissues nih.govfrontiersin.org. This suggests that pancreastatin derived from Chromogranin A (116-301) plays a role in shaping the inflammatory milieu by influencing the transcriptional activity of genes encoding these mediators.
Modulation of Ion Channel Activity and Membrane Potential
Information specifically detailing the direct modulation of ion channel activity and membrane potential by Chromogranin A (116-301) is limited in the provided search results. However, as a larger fragment containing pancreastatin, some inferences can be drawn from the broader Chromogranin A family.
The full-length Chromogranin A is known for its ability to bind calcium ions nih.govviamedica.plnih.govnih.gov. This calcium-binding property is generally important for its intracellular functions, such as aiding in the condensation of the granule matrix and regulating cytosolic calcium levels through interactions with IP3R nih.gov. While these are functions of the full protein, such interactions may have downstream effects on calcium signaling pathways that could indirectly impact ion channels.
One speculative hypothesis regarding pancreastatin, the primary active peptide derived from Chromogranin A (116-301), suggests that as a highly negatively charged molecule, it might directly interfere with ion channels, synaptic transmission, or free ions tandfonline.com. However, this remains a subject of ongoing investigation. Studies on full-length Chromogranin A secretion in human neuroendocrine tumor BON cells have revealed an association between R-type Ca2+-channel activity (CaV2.3) and CgA secretion; the influx of Ca2+ through these channels stimulates CgA release nih.gov. This highlights a relationship where ion channels regulate CgA secretion, rather than CgA (or its 116-301 fragment) directly modulating channel activity. Further specific research is needed to elucidate any direct modulatory roles of Chromogranin A (116-301) on ion channels or membrane potential.
Cellular and Systemic Roles of Chromogranin a 116 301 in Biological Processes Mechanistic Focus
Role in Neuroendocrine Secretion and Granule Biogenesis
Chromogranin A, the precursor to Pancreastatin (B1591218) (116-301), plays a pivotal role in the initiation and regulation of dense-core secretory granule biogenesis and the sequestration of hormones within neuroendocrine cells frontiersin.org. CgA is co-stored and co-released with secreted hormones, forming a crucial component of the regulated secretory pathway frontiersin.org.
Pancreastatin, as a proteolytic cleavage product of CgA, primarily exerts an inhibitory influence on neuroendocrine secretion, particularly affecting insulin (B600854) release. It potently inhibits glucose-stimulated insulin secretion from pancreatic islet β-cells nih.govresearchgate.netphysiology.orgfrontiersin.orgpancreapedia.orgmybiosource.combioscientifica.comviamedica.pl. This inhibitory effect is observed in both the first and second phases of insulin secretion and has been confirmed in various in vitro and in vivo models, including isolated rat islets and perfused pancreata nih.govpancreapedia.org. Mechanistically, Pancreastatin's inhibition of insulin secretion in RINm5F insulinoma cells operates through a G-protein regulated mechanism that obstructs the Ca2+-directed exocytotic machinery nih.gov. While CgA is directly involved in granule biogenesis, Pancreastatin's role is predominantly post-biogenesis, modulating the release of hormones once the granules are formed.
Participation in Autocrine and Paracrine Signaling Networks
Pancreastatin functions as a key component of autocrine and paracrine signaling networks, influencing local cellular environments and distant targets. As a product of CgA cleavage, PST is found in various endocrine and neuroendocrine tissues, including the pancreas, gut, pituitary gland, and adrenal medullae, suggesting its capacity for localized regulatory actions pancreapedia.org.
PST can exert its effects through specific binding proteins, although its precise receptor has not been cloned pancreapedia.orgnih.gov. Studies indicate that PST activates a receptor signaling system coupled to a Gαq/11 protein, leading to the activation of phospholipase C β3-isoform (PLCβ3), which in turn increases cytoplasmic free calcium and stimulates protein kinase C (PKC) physiology.orgpancreapedia.orgnih.govresearchgate.net. This activation of PKC is implicated in many of its anti-insulin effects physiology.orgnih.govphysiology.org. Furthermore, PST may influence endoplasmic reticulum (ER) stress by interacting with the glucose-regulated protein of 78 kDa (GRP78/BiP), a chaperone molecule, which could subsequently affect insulin signaling pancreapedia.orgdiabetesjournals.org. There is also a hypothesis suggesting that macrophages might produce PST in an inflammation-dependent manner, thereby potentially self-regulating inflammation in an autocrine fashion [Previously retrieved information].
The systemic levels of Pancreastatin are notably elevated in insulin resistance states, such as gestational diabetes and essential hypertension, indicating its role as an endocrine signal that correlates with increased sympathetic activity and metabolic dysfunction physiology.orgnih.govresearchgate.netnih.gov.
Modulation of Immune Cell Function and Inflammatory Responses
Pancreastatin consistently demonstrates pro-inflammatory properties, distinguishing it from other CgA-derived peptides like catestatin, which often exhibit opposing anti-inflammatory effects frontiersin.orgresearchgate.net. Its involvement in inflammatory processes is multi-faceted, affecting macrophage polarization, cytokine production, and immune cell chemotaxis.
Influence on Macrophage Polarization and Cytokine Production
Pancreastatin actively promotes inflammatory responses by shaping macrophages towards a pro-inflammatory (M1) phenotype researchgate.netnih.gov. This stands in contrast to the anti-inflammatory (M2) phenotype, which PST has been shown to reduce nih.govresearchgate.net.
Research findings indicate that PST treatment in macrophages leads to:
Decreased Anti-inflammatory Mediators: A significant reduction in the release of the anti-inflammatory cytokine interleukin-10 (IL-10) and a decrease in arginase activity in alternatively activated macrophages (AAMs) nih.gov. It also downregulates mRNA expression of AAM markers such as Il10, Arg1, Ym1, and Fizz1 nih.gov.
Increased Pro-inflammatory Mediators: Enhanced expression and production of various pro-inflammatory cytokines and chemokines frontiersin.orgdiabetesjournals.orgresearchgate.netnih.govresearchgate.net. These include interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-12 (B1171171) (IL-12), interleukin-18 (IL-18), tumor necrosis factor-alpha (TNF-α), and chemokines like C-C motif chemokine ligand 2 (CCL2, also known as MCP-1) and interleukin-8 (IL-8) physiology.orgfrontiersin.orgdiabetesjournals.orgresearchgate.netnih.govresearchgate.net. PST has also been shown to increase nitric oxide (NO) production in cells, which can contribute to inflammatory processes physiology.orgfrontiersin.org.
Exacerbation of Inflammation: In preclinical models, intra-rectal administration of PST aggravated dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, correlating with decreased AAM functions and increased colonic IL-18 release nih.govnih.gov.
These findings highlight PST's role in driving and exacerbating inflammatory states, predominantly through its influence on macrophage activation.
Table 1: Pancreastatin's Influence on Macrophage Polarization and Cytokine Production
| Effect Category | Specific Action on Macrophages | Key Mediators/Markers Involved | References |
| Macrophage Polarization | Promotes M1 (pro-inflammatory) polarization | M1 phenotype promotion | researchgate.netnih.gov |
| Reduces M2 (anti-inflammatory) polarization | Decreased AAM markers (Il10, Arg1, Ym1, Fizz1) | nih.govresearchgate.net | |
| Cytokine/Chemokine Production | Decreases anti-inflammatory cytokine production | IL-10, Arginase activity | nih.gov |
| Increases pro-inflammatory cytokine production | IL-1β, IL-6, IL-12, IL-18, TNF-α | physiology.orgfrontiersin.orgdiabetesjournals.orgresearchgate.netnih.govresearchgate.net | |
| Increases pro-inflammatory chemokine production | CCL2 (MCP-1), IL-8 | physiology.orgfrontiersin.orgdiabetesjournals.orgnih.govresearchgate.net | |
| Other Pro-inflammatory Effects | Induces Nitric Oxide (NO) production | NO | physiology.orgfrontiersin.org |
| Exacerbates inflammation in colitis models | Increased colonic IL-18 release, decreased AAM functions | nih.govnih.gov |
Involvement in Metabolic Regulation and Energy Homeostasis
Pancreastatin (116-301) exhibits significant "dysglycemic" or anti-insulin activity, playing a crucial role as a negative regulator of insulin sensitivity and glucose homeostasis nih.govphysiology.orgbioscientifica.comnih.govresearchgate.netphysiology.orgnih.govresearchgate.netresearchgate.netresearchgate.net. Elevated levels of PST are associated with metabolic disorders such as type 2 diabetes and obesity physiology.orgnih.govresearchgate.netresearchgate.netresearchgate.net.
PST influences energy homeostasis by counteracting the actions of insulin on glucose and lipid metabolism physiology.orgnih.govresearchgate.netphysiology.org. It can reduce glucose uptake in hepatocytes and adipocytes and induce gluconeogenesis (glucose production) in the liver physiology.orgfrontiersin.orgresearchgate.netnih.gov. Furthermore, PST impacts mitochondrial function, leading to impaired ATP levels, altered NADP/NADPH ratios, and increased mitochondrial reactive oxygen species (ROS) generation, thereby exacerbating mitochondrial dysfunction and promoting apoptosis in adipose tissue researchgate.netresearchgate.net.
Modulation of Glucose Homeostasis and Insulin Sensitivity
Pancreastatin's detrimental effects on glucose homeostasis and insulin sensitivity are well-documented:
Insulin Secretion Inhibition: PST inhibits glucose-stimulated insulin release from pancreatic islet β-cells nih.govresearchgate.netphysiology.orgfrontiersin.orgpancreapedia.orgmybiosource.combioscientifica.comviamedica.pl. This effect is observed even at physiological concentrations of PST pancreapedia.org.
Glucose Uptake Inhibition: It directly reduces glucose uptake in both mouse hepatocytes and adipocytes physiology.orgfrontiersin.orgresearchgate.netphysiology.org. This inhibition of insulin-stimulated glucose transport in adipocytes has been observed across a wide range of insulin concentrations physiology.org.
Hepatic Glucose Metabolism: In the liver, PST induces glycogenolysis (breakdown of glycogen) and glycolysis (breakdown of glucose) while inhibiting glycogen (B147801) synthesis physiology.orgfrontiersin.org. It promotes gluconeogenesis, leading to increased glucose release from the liver physiology.orgfrontiersin.orgresearchgate.net.
Lipid Metabolism: PST modulates lipid metabolism by decreasing insulin-stimulated synthesis of lipids and stimulating the release of glycerol (B35011) and free fatty acids from adipocytes frontiersin.orgresearchgate.netphysiology.org. This lipolytic action contributes to its anti-insulin effects frontiersin.orgphysiology.org.
Insulin Signaling Interference: PST inhibits early insulin receptor signaling. It dose-dependently inhibits insulin receptor autophosphorylation and the phosphorylation of key insulin receptor substrates (IRS-1/IRS-2 and p62), as well as their association with the p85 regulatory subunit of phosphatidylinositol-3-kinase nih.govdiabetesjournals.org. This interference is mediated by protein kinase C activation and can contribute to insulin resistance nih.govdiabetesjournals.org. PST can also modulate endoplasmic reticulum (ER) stress by interacting with GRP78/BiP, a mechanism that may influence insulin binding and signal transduction pancreapedia.orgdiabetesjournals.org.
Impact on Energy Expenditure: PST promotes energy expenditure by preventing insulin action on energy metabolism physiology.org. Studies using Pancreastatin inhibitors (e.g., PSTv1, PSTi8) have shown reversal of these effects, leading to improved glucose tolerance and insulin sensitivity, and reduction of adipose tissue inflammation frontiersin.orgresearchgate.netresearchgate.netnih.gov.
Table 2: Pancreastatin's Impact on Metabolic Regulation and Energy Homeostasis
| Metabolic Process | Specific Action of Pancreastatin | Mechanism/Observation | References |
| Insulin Secretion | Inhibits glucose-stimulated insulin release | Acts on pancreatic islet β-cells, obstructs Ca2+-directed exocytosis | nih.govresearchgate.netphysiology.orgfrontiersin.orgpancreapedia.orgmybiosource.combioscientifica.comviamedica.plnih.gov |
| Glucose Uptake | Reduces glucose uptake in hepatocytes and adipocytes | Impairs insulin-stimulated glucose transport | physiology.orgfrontiersin.orgresearchgate.netphysiology.org |
| Hepatic Glucose Production | Induces gluconeogenesis | Increases glucose release from liver | physiology.orgfrontiersin.orgresearchgate.net |
| Glycogen Metabolism | Induces glycogenolysis; inhibits glycogen synthesis | In rat hepatocytes | physiology.orgfrontiersin.org |
| Lipid Metabolism | Decreases insulin-stimulated lipogenesis; stimulates lipolysis | Increases free fatty acid efflux from adipocytes | physiology.orgfrontiersin.orgresearchgate.netphysiology.org |
| Insulin Signaling | Inhibits insulin receptor autophosphorylation and downstream signaling | Interferes with IRS-1/2, p62, PI3K association, PKC activation | nih.govdiabetesjournals.org |
| Modulates ER stress | Interacts with GRP78/BiP | pancreapedia.orgdiabetesjournals.org | |
| Energy Homeostasis/Expenditure | Prevents insulin action on energy metabolism | Associated with impaired mitochondrial function, increased ROS | physiology.orgresearchgate.netresearchgate.net |
Influence on Lipid Metabolism
Chromogranin A (116-301), acting as pancreastatin (PST), plays a notable role in regulating lipid metabolism. Studies have demonstrated that rat PST (corresponding to CgA263–314) actively diminishes insulin-stimulated lipid synthesis within rat adipocytes uniprot.org. This peptide also stimulates the release of glycerol and free fatty acids from rat adipocytes, an effect that insulin can completely inhibit uniprot.org.
In models utilizing Chga-knockout mice, human PST (hPST) has been shown to increase the expression of key hepatic lipogenic genes, including sterol regulatory element-binding protein 1c (Srebp1c), peroxisome proliferator-activated receptor-gamma (Pparg), and glycerol-3-phosphate acetyltransferase (Gpat) uniprot.org. Furthermore, pancreastatin influences lipid droplet accumulation and enhances the production of reactive oxygen species (ROS) in 3T3-L1 adipocyte cells sigmaaldrich.cn. These observed effects on adipocytes are mediated via the phosphatidylinositol 3-kinase (PI3K)/protein kinase C (PKC) and glycogen synthase kinase-3 (GSK-3) signaling pathways sigmaaldrich.cn.
Table 1: Influence of Chromogranin A (116-301) [as Pancreastatin] on Lipid Metabolism
| Effect on Lipid Metabolism | Mechanism/Observed Outcome | Model/Context |
| Decreased insulin-stimulated lipid synthesis | Direct inhibition in the presence of insulin | Rat adipocytes |
| Increased hepatic lipogenic gene expression | Upregulation of Srebp1c, Pparg, Gpat | Hepatic cells in Chga-KO mice |
| Stimulated release of glycerol and free fatty acids | Effect inhibited by insulin | Rat adipocytes |
| Increased lipid droplets and ROS production | Activation of PI3K/PKC and GSK-3 pathways | 3T3-L1 adipocyte cells |
Impact on Cardiovascular System Homeostasis (Cellular and Molecular Mechanisms)
The chromogranin A (116-301) fragment, functioning as pancreastatin, contributes to conditions affecting cardiovascular system homeostasis, particularly through its involvement in metabolic disturbances and inflammatory processes uniprot.orgnih.gov. Elevated plasma levels of pancreastatin have been detected in individuals with essential (primary) hypertension nih.gov. Moreover, pancreastatin levels are increased in diabetic patients, and its administration to obese mice has been observed to reduce insulin sensitivity and intensify inflammation uniprot.org.
Pancreastatin is a known contributor to inflammatory responses. It increases the expression of several pro-inflammatory cytokines, including interleukin-1β (IL-1β), IL-6, IL-12, IL-18, and tumor necrosis factor (TNF), as well as chemokines such as IL-8 and monocyte chemoattractant protein-1 (MCP-1), across various tissues, notably white adipose tissue nih.gov. This pro-inflammatory activity indirectly influences cardiovascular health. The broader chromogranin A system, which includes fragments like pancreastatin, is recognized as a complex and important regulator within the cardiovascular system uniprot.org. Furthermore, pancreastatin may influence immune cells, such as macrophages, by interacting with their insulin receptors, which is relevant to the development of obesity—a significant risk factor for cardiovascular diseases ampersandbio.com.
Contribution to Cellular Stress Responses and Apoptosis Modulation
Chromogranin A (116-301), identified as pancreastatin, plays a role in modulating cellular stress responses, predominantly through its pro-inflammatory actions wikipedia.org. Pancreastatin has been shown to promote inflammation and contribute to insulin resistance, both of which are forms of cellular stress wikipedia.org.
In vitro treatment of peritoneal macrophages with PST (specifically, hCgA273–301) has been observed to increase the expression of several pro-inflammatory genes, including Il12b, Tnf, Ccl2, Il6, and Nos2 ampersandbio.com. This indicates a direct role in shaping inflammatory cellular responses to stress. Pancreastatin also demonstrates a chemotactic effect on macrophages, facilitating the recruitment of these inflammatory cells ampersandbio.com.
Experimental findings suggest that inhibiting PST activity can mitigate cellular stress responses: a variant peptide of PST (PSTv1) lacking its characteristic activity resulted in reduced inflammation and prevented insulin resistance in high-fat diet (HFD) mice nih.gov. Additionally, the administration of insulin resistance inhibitor peptide-8 (PSTi8) in a murine model of type 2 diabetes mellitus (T2DM) conferred protection against oxidative stress and lessened inflammation in a dexamethasone-induced fatty liver disease model nih.gov. These results imply that the native pancreastatin (chromogranin A (116-301)) contributes to oxidative stress and inflammation, which are key components of cellular stress. While the full-length chromogranin A protein and some of its other derived fragments are known to influence cell survival and tumor growth, specific direct evidence linking chromogranin A (116-301) to apoptosis modulation, beyond its role in inflammatory cellular stress, was not explicitly found in the reviewed literature unist.hr.
Dysregulation and Mechanistic Involvement of Chromogranin a 116 301 in Cellular Pathophysiology
Aberrant Processing and Secretion in Cellular Disease States (Mechanistic Insights)
The proteolytic processing of full-length Chromogranin A gives rise to various bioactive peptides, including different forms of pancreastatin (B1591218). Chromogranin A (116-301) (PST 186) has been identified and purified from liver metastasis of patients with insulinoma, where it showed pancreastatin-like immunoreactivity. This suggests that altered proteolytic processing of CgA may occur in certain disease conditions, leading to the generation and secretion of specific larger fragments like CgA (116-301) fishersci.ca.
Aberrant levels of pancreastatin, generally, are associated with several cellular disease states, reflecting altered CgA processing or secretion patterns. Elevated plasma pancreastatin levels are observed in conditions such as type 2 diabetes and obesity nih.govnih.govcellbiopharm.com. In patients with active ulcerative colitis (UC), higher pancreastatin levels are found and positively correlate with epithelial cell-associated inflammatory cytokines . Additionally, increased pancreastatin levels have been noted in gestational diabetes and essential hypertension nih.gov. As a prognostic marker for neuroendocrine tumors (NETs), high pre-treatment pancreastatin levels are an independent indicator of poor prognosis, while a significant reduction after treatment correlates with improved survival, and a subsequent rebound may predict progressive disease scienceopen.com.
Mechanistically, studies on pancreastatin have identified natural variants that impact its potency. For instance, the Gly297Ser variant, located within the carboxyl terminus of the human CgA 250-301 pancreastatin, demonstrates increased potency in inhibiting cellular glucose uptake, highlighting how qualitative hereditary alterations in pancreastatin's primary structure can lead to interindividual differences in glucose disposition and disease susceptibility nih.govcellbiopharm.com.
| Disease/Condition | Observed Aberration in Pancreastatin Levels/Processing | Mechanistic Implication |
| Insulinoma | Purification of CgA (116-301) (PST 186) from liver metastasis fishersci.ca | Altered proteolytic cleavage of CgA favoring this isoform. |
| Type 2 Diabetes / Obesity | Elevated plasma levels nih.govnih.govcellbiopharm.com | Dysregulation of metabolic homeostasis. |
| Ulcerative Colitis (active) | Higher levels correlating with inflammatory cytokines | Involvement in inflammatory pathways and epithelial barrier. |
| Essential Hypertension | Elevated levels nih.gov | Potential role in cardiovascular regulation. |
| Neuroendocrine Tumors | High pre-treatment levels linked to poor prognosis scienceopen.com | Biomarker of disease progression and altered CgA metabolism. |
Altered Receptor Sensitivity and Signaling Dysregulation
Pancreastatin, including its larger isoforms like CgA (116-301), plays a role in dysregulating receptor sensitivity and signaling pathways, particularly in metabolic contexts. Pancreastatin is known to inhibit glucose-induced insulin (B600854) secretion by pancreatic β-cells nih.govnih.govuni-freiburg.de. Mechanistically, pancreastatin has been shown to bind to the insulin receptor, a tyrosine kinase receptor nih.gov. This binding leads to the inhibition of insulin action and signaling in insulin-sensitive cells, such as HTC hepatoma cells nih.gov. The peptide weakens downstream signaling components of the insulin receptor, including the phosphorylation of insulin-receptor substrate (IRS)-1/IRS-2 and p62 nih.gov.
Beyond the insulin receptor, pancreastatin exhibits a dual signaling mechanism involving Gαq/11 proteins. This activation leads to the stimulation of the phospholipase C β3 isoform, which in turn increases cytoplasmic free calcium levels and activates protein kinase C nih.gov. These pathways contribute to pancreastatin's diverse effects on cellular functions. Furthermore, pancreastatin's inhibition of cell growth in rat HTC hepatoma cells has been observed to be mediated by the production of nitric oxide (NO) and cyclic GMP (cGMP) nih.gov. The precise mechanisms by which pancreastatin modulates glucagon-like peptide 1 (GLP-1) release, possibly through a G protein-coupled receptor (GPCR) on L-cells, are still under investigation, but such an interaction could further explain its effects on glucose-dependent insulin secretion nih.gov.
| Signaling Pathway/Receptor | Mechanistic Action of Pancreastatin | Observed Outcome |
| Insulin Receptor | Binding, weakening of IRS-1/IRS-2 and p62 phosphorylation nih.gov | Inhibition of insulin action and signaling nih.gov |
| Gαq/11 Protein Pathway | Activation of Gαq/11, phospholipase C β3, increased cytoplasmic Ca²⁺, PKC activation nih.gov | Diverse cellular effects, including inhibition of insulin secretion nih.gov |
| NOS-NO-cGMP Pathway | Induction of NO and cGMP production nih.gov | Inhibition of cell growth in HTC hepatoma cells nih.gov |
| GLP-1 Release (potential) | Possible modulation via GPCR on L-cells nih.gov | Inhibition of glucose-dependent insulin secretion nih.gov |
Role in Cellular Proliferation and Differentiation Mechanisms
Chromogranin A (116-301) and pancreastatin in general, exhibit complex roles in cellular proliferation and differentiation, often with context-dependent outcomes. Pancreastatin has been observed to inhibit the growth of rat HTC hepatoma cells nih.gov. Conversely, studies utilizing a pancreastatin inhibitor peptide-8 (PSTi8) have shown that PSTi8 treatment can promote colonic epithelial cell proliferation and self-renewal in female mice at a steady state, mediated through the GRP78 signaling pathway. This implies that endogenous pancreastatin might otherwise restrict these processes .
In terms of metabolic regulation, pancreastatin significantly influences energy metabolism by regulating glucose, lipid, and protein metabolism in the liver and adipose tissue fishersci.canih.gov. In chromogranin A knockout (Chga-KO) mice, pancreastatin is found to induce gluconeogenesis in the liver fishersci.ca. Additionally, pancreastatin reduces glucose uptake in mouse hepatocytes and adipocytes fishersci.ca. The peptide also impacts the secretion of leptin and the expression of leptin and uncoupling protein 2 (UCP2) in adipose tissue fishersci.canih.gov. These findings underscore pancreastatin's multifaceted involvement in cellular metabolic programs and energy balance.
| Cellular Process / Mechanism | Effect of Pancreastatin (or its inhibition) | Observed Outcome |
| Cell Growth | Inhibition of HTC hepatoma cell growth nih.gov | Decreased proliferation. |
| Colonic Epithelial Cell Proliferation/Self-renewal | Inhibition by endogenous PST (implied by PSTi8 promotion) | Modulation of intestinal epithelial homeostasis. |
| Gluconeogenesis (Liver) | Induction in CgA knockout mice fishersci.ca | Increased glucose production. |
| Glucose Uptake (Hepatocytes, Adipocytes) | Reduction fishersci.ca | Impaired glucose metabolism. |
| Leptin Secretion / Expression | Influence on secretion and expression fishersci.canih.gov | Modulation of energy balance and metabolic signaling. |
| UCP2 Expression (Adipose tissue) | Influence on expression fishersci.ca | Alteration of thermogenesis and mitochondrial function. |
Modulation of Angiogenesis and Vascular Remodeling (Mechanistic Perspective)
Direct and detailed mechanistic insights specifically concerning the role of chromogranin A (116-301) (PST 186) in the modulation of angiogenesis and vascular remodeling are currently limited in the available scientific literature. It is crucial to distinguish chromogranin A (116-301) from other CgA-derived fragments like vasostatin-1 (CgA 1-76), which has been extensively studied for its anti-angiogenic properties nih.govcellbiopharm.comnih.govmedchemexpress.comwikipedia.org. General information on angiogenesis and vascular remodeling mechanisms, such as those involving matrix metalloproteinases or various growth factors, exists fishersci.caguidetopharmacology.org, but direct connections to chromogranin A (116-301) are not explicitly detailed in the retrieved research focused on this specific fragment.
Insights from Animal Models of Chromogranin A (116-301) Dysregulation (Focus on molecular and cellular mechanisms)
Animal models have provided significant insights into the molecular and cellular mechanisms underlying the dysregulation of chromogranin A (116-301), primarily as a form of pancreastatin. In chromogranin A knockout (Chga-KO) mice, pancreastatin has been shown to induce gluconeogenesis in the liver, contributing to glucose metabolism fishersci.ca. Interestingly, these Chga-KO mice exhibit enhanced insulin sensitivity despite developing obesity .
Studies involving the administration of pancreastatin to obese mice have demonstrated that this peptide can decrease insulin sensitivity and exacerbate inflammation nih.gov. Conversely, treatment with pancreastatin inhibitor peptide-8 (PSTi8) has been shown to improve insulin resistance and glucose homeostasis in obese mice, and it successfully rescued pancreastatin-induced insulin resistance in HepG2 (human liver cancer cells) and 3T3L1 (mouse adipocyte cells) .
At a cellular level, pancreastatin has been observed to provoke the secretion of pro-inflammatory mediators from macrophages and adipocytes in mice nih.gov. Furthermore, in mouse models of colitis induced by dextran (B179266) sodium sulfate (B86663) (DSS), pancreastatin supplementation in CHGA-knockout mice led to increased intestinal mucosal permeability, a reduction in tight junction mRNA expression, and a worsening of disease severity . Conversely, PSTi8 treatment promoted colonic epithelial cell proliferation and self-renewal in female mice at a steady state . Elevated plasma pancreastatin levels have also been reported in genetically hypertensive rats, suggesting a role in blood pressure regulation and sympathetic overactivity nih.gov.
| Animal Model / Treatment | Observed Molecular/Cellular Mechanisms | Functional Outcome |
| Chga-KO mice | Pancreastatin induces hepatic gluconeogenesis fishersci.ca | Enhanced insulin sensitivity despite obesity |
| Obese mice (PST administration) | Decreased insulin sensitivity; increased inflammation nih.gov | Worsened metabolic and inflammatory state nih.gov |
| Obese mice (PSTi8 treatment) | Improved insulin resistance and glucose homeostasis | Rescued insulin sensitivity |
| Mouse macrophages/adipocytes | Secretion of pro-inflammatory mediators nih.gov | Promotion of inflammation nih.gov |
| DSS-induced colitis mice (PST supplementation in Chga-KO) | Increased intestinal mucosal permeability; reduced tight junction mRNA expression | Worsened colitis severity |
| DSS-induced colitis mice (PSTi8 treatment) | Promotion of colonic epithelial cell proliferation/self-renewal | Improved intestinal epithelial homeostasis |
| Genetically hypertensive rats | Elevated plasma pancreastatin nih.gov | Implication in hypertension nih.gov |
Advanced Research Methodologies for Studying Chromogranin a 116 301
Peptide Synthesis and Purification Techniques
The production of chromogranin A (116-301) and other chromogranin A-derived peptides for research purposes primarily relies on advanced peptide synthesis methodologies. Solid-phase peptide synthesis (SPPS), particularly using N-fluoren-9-ylmethoxycarbonyl (Fmoc)-protected amino acid esters, is a common and effective technique for synthesizing these fragments pnas.orgcblpatras.grnih.govbachem.com. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble polymer, building the peptide's primary structure from the C-terminus to the N-terminus bachem.com. For longer and more complex peptides, the "hybrid process" or fragment condensation method offers significant advantages cblpatras.gr. This approach involves building smaller peptide fragments on the solid phase and then coupling these protected fragments in solution, allowing for intermediate analysis and leading to the production of highly pure fragments for the final condensation step cblpatras.gr.
Following synthesis, stringent purification techniques are essential to obtain high-purity chromogranin A (116-301). Common purification methods include gel filtration and preparative high-performance liquid chromatography (HPLC) pnas.org. Reverse-phase HPLC is frequently employed to separate the desired peptide from impurities based on differences in hydrophobicity nih.gov. The purity and molecular weight of the synthetic peptides are typically confirmed by analytical methods such as mass spectrometry, including MALDI-TOF mass spectrometry nih.gov.
Spectroscopic and Biophysical Characterization Methods (e.g., NMR, CD, MS)
To understand the structural and functional properties of chromogranin A (116-301), various spectroscopic and biophysical characterization methods are employed.
Mass Spectrometry (MS): This technique is crucial for verifying the molecular weight and purity of synthesized chromogranin A fragments nih.gov. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a popular antibody-free tool for protein quantification in clinical laboratories, including CgA, offering a broad dynamic range and the ability to detect low nanogram concentrations of serum proteins oup.com. High-resolution mass spectrometry (HRMS) can further assess truncated and post-translationally modified forms of CgA, providing detailed insights into its heterogeneity oup.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific data for chromogranin A (116-301) were not detailed in the provided sources, NMR spectroscopy is a fundamental technique for determining the three-dimensional structure, dynamics, and interactions of peptides in solution. It provides atomic-level information crucial for understanding how the peptide's structure relates to its biological activity.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure content (e.g., alpha-helix, beta-sheet, random coil) and conformational changes of peptides like chromogranin A (116-301) in different environments or upon interaction with other molecules. This technique can reveal insights into the peptide's folding and stability.
Table 1: Biophysical Characterization Methods for Chromogranin A (116-301) Research
| Method | Application | Key Insights |
| Mass Spectrometry (MS) | Purity and molecular weight verification, protein quantification | Molecular mass, presence of modifications, quantification of CgA fragments nih.govoup.com |
| NMR Spectroscopy | 3D structure, dynamics, molecular interactions | Atomic-level structural details, conformational changes, binding sites |
| CD Spectroscopy | Secondary structure content, conformational stability | Alpha-helix/beta-sheet proportions, changes upon environmental shifts |
In Vitro Cell Culture Models for Investigating Chromogranin A (116-301) Function
In vitro cell culture models are indispensable for dissecting the cellular functions and mechanisms of action of chromogranin A (116-301) and its related peptides. Various cell lines are utilized to investigate different aspects of CgA biology:
Neuroendocrine Cell Lines: Neuroblastoma cell lines such as SH-SY5Y, BE(2)-M17, and IMR-32 are widely used to study the role of CgA in cell proliferation and differentiation nih.govbiologists.com. Research has demonstrated that CgA can influence the phenotypic lineage of these cells, affecting processes like neurite outgrowth and the expression of neuronal and Schwann-type markers nih.gov.
Chromaffin Cells: Rat adrenal pheochromocytoma cells (PC12 cells) are employed to examine the effects of CgA overexpression on catecholamine storage, accumulation, and exocytosis escholarship.orgnih.gov. Studies in PC12 cells have shown that CgA overexpression can double catecholamine accumulation, although it may slow down exocytosis, suggesting a regulatory role in secretagogue release nih.gov. Non-secretory HEK293 cells have also been used in overexpression studies to understand CgA's capability to induce and facilitate the storage and exocytosis of catecholamines nih.gov.
Pancreatic Neuroendocrine Cell Lines: The human pancreatic neuroendocrine cell line BON1 is used to investigate the impact of genetic manipulations, such as the knockout of the MEN1 gene, on chromogranin A production, cell morphology, and proliferation diva-portal.orgnih.gov.
Antimicrobial Studies: While not specific to the 116-301 fragment, CgA-derived antimicrobial peptides (e.g., CGA-N9) have been studied in Candida tropicalis cells to understand their direct cell penetration and endocytosis mechanisms portlandpress.com.
Table 2: Representative In Vitro Cell Models for CgA (116-301) Research
| Cell Model | Primary Research Focus | Key Findings/Applications |
| Neuroblastoma cells (SH-SY5Y, BE(2)-M17, IMR-32) | Cell proliferation, differentiation, phenotype modulation | CgA influences proliferation rates, morphological shifts (e.g., neurite outgrowth), and expression of N-type vs. S-type cell markers nih.govbiologists.com. |
| PC12 cells (rat chromaffin) | Catecholamine storage, exocytosis, granule biogenesis | CgA overexpression increases catecholamine accumulation, affects exocytosis kinetics, and influences mitochondrial bioenergetics escholarship.orgnih.gov. |
| BON1 cells (pancreatic NET) | CgA production, morphology, proliferation under genetic modulation | Gene editing (e.g., MEN1 knockout) in BON1 cells affects CgA production, cell size, homogeneity, and growth rate, with insights into tumor progression diva-portal.orgnih.gov. |
| Candida tropicalis (for AMPs) | Antimicrobial activity, peptide internalization pathways | Investigation of direct cell penetration, macropinocytosis, and sulfate (B86663) proteoglycan-mediated endocytosis of CgA-derived antimicrobial peptides portlandpress.com. |
| HEK293 cells | Granule formation, catecholamine storage and exocytosis in non-secretory cells | CgA overexpression facilitates catecholamine storage and exocytosis, demonstrating its role in large dense-core vesicle (LDCV) formation even in cells not typically secretory nih.govnih.gov. |
Gene Editing and Overexpression Strategies in Cellular Systems
Gene editing and overexpression techniques are powerful tools for investigating the precise roles of chromogranin A (116-301) and its precursor, full-length CgA, in cellular systems.
CRISPR/Cas9-Mediated Gene Editing: This revolutionary technology enables precise manipulation of the CHGA gene (encoding CgA). CRISPR-Cas9 has been successfully used to deplete (knockout) CgA expression in SH-SY5Y neuroblastoma cells nih.gov. This depletion led to significant alterations in cell proliferation and phenotype, confirming CgA's involvement in these processes nih.gov. The technique allows for targeted insertions or deletions (indels) in specific gene regions, such as exon 2 of CHGA, to disrupt protein expression nih.gov. CRISPR-mediated base editing also offers a way to inactivate genes by converting specific codons into STOP codons without causing double-strand breaks cancerindex.org.
Overexpression Strategies: These approaches involve introducing extra copies of the CHGA gene or CgA-encoding plasmids into cells, often using viral vectors or non-viral transfection methods. Overexpression experiments using an shRNA-resistant CgA plasmid have been conducted to rescue CgA function and characterize phenotypic lineage marker changes in neuroblastoma cells nih.gov. In other studies, CgA overexpression in PC12 cells has been shown to induce hypergranulogenesis and alter mitochondrial ATP levels, affecting catecholamine release escholarship.org. The ability of CgA to induce large dense-core vesicles when overexpressed in non-neuroendocrine cells highlights its role in regulated sorting, secretion, and granulogenesis nih.gov.
Table 3: Gene Editing and Overexpression Approaches for CgA Research
| Strategy | Method/Tool | Application | Outcome/Insight |
| Gene Knockout | CRISPR/Cas9 | Depletion of CgA expression in neuroblastoma cells | Confirmed CgA's role in inhibiting cell proliferation and inducing morphological shifts (e.g., increased Schwann and extracellular matrix markers, suppressed chromaffin features) nih.govbiologists.com. In BON1 cells, MEN1 knockout, which can affect CgA production, led to increased proliferation and altered morphology diva-portal.orgnih.gov. |
| Gene Overexpression | Plasmids, Vectors | Increased CgA expression in neuroblastoma and chromaffin cells | In neuroblastoma cells, CgA overexpression increased proliferation biologists.com. In PC12 cells, CgA overexpression caused increased catecholamine accumulation, altered ATP levels, and influenced exocytosis kinetics escholarship.orgnih.gov. It also demonstrated CgA's capacity to induce secretory granule formation even in non-secretory cells nih.gov. |
Proteomic and Interactomic Approaches for Identifying Chromogranin A (116-301) Binding Partners
Proteomic and interactomic methodologies are crucial for identifying proteins that interact with chromogranin A (116-301) or its parent protein, shedding light on its molecular mechanisms and functional networks.
Proteomic Analysis: Techniques like nanoLC-MS/MS (nanoliquid chromatography-mass spectrometry/mass spectrometry) are used to analyze the global protein expression profiles and identify significantly altered proteins in response to genetic manipulations or experimental conditions related to CgA. For instance, proteomic analysis in CRISPR/Cas9-edited BON1 cells revealed numerous altered proteins, with identified biological functions linked to cancer, posttranslational modification, and cell death/survival pathways diva-portal.orgnih.gov.
Interactomic Approaches: These methods aim to map the protein-protein interaction network of CgA.
Co-immunoprecipitation (Co-IP) followed by Mass Spectrometry: This is a widely used method where CgA or its fragments are immunoprecipitated, and co-purified binding partners are then identified by mass spectrometry. While not explicitly detailed for CgA (116-301) in the provided results, it is a standard approach for protein-protein interaction studies.
Bioinformatic Analysis: Computational tools are employed to predict potential binding partners and interaction domains. For example, bioinformatic analysis predicted a phosphatidic acid (PA)-binding domain (PABD) within the CgA sequence. Subsequent experimental validation confirmed that CgA preferentially interacts with PA in membrane models, suggesting a role in secretory granule biogenesis through membrane deformation and remodeling nih.gov.
Protein Microarrays and Yeast Two-Hybrid Systems: These high-throughput methods can screen for interactions between CgA and a large number of other proteins, providing a broader view of its interactome.
Table 4: Proteomic and Interactomic Methods for CgA (116-301) Binding Partner Identification
| Method | Description | Insights Gained |
| nanoLC-MS/MS (Proteomics) | Global protein identification and quantification in cellular lysates or specific subcellular fractions, often following experimental perturbations (e.g., gene editing) diva-portal.orgnih.gov. | Identification of proteins whose expression is altered in response to CgA modulation, and insights into associated biological pathways diva-portal.orgnih.gov. |
| Bioinformatic Prediction & Validation | Computational prediction of binding domains (e.g., phosphatidic acid-binding domain), followed by experimental validation using membrane models or binding assays nih.gov. | Identification of specific interaction motifs and their roles in mediating interactions with lipids or other macromolecules nih.gov. |
| Co-immunoprecipitation (Co-IP) & MS | Isolation of protein complexes containing CgA using antibodies, followed by mass spectrometric identification of co-purified proteins. | Direct identification of protein binding partners that form stable complexes with CgA. |
| Protein Microarrays / Yeast Two-Hybrid | High-throughput screening platforms to identify novel protein-protein interactions. | Broad mapping of CgA's interactome, revealing potential functional associations. |
Immunological Assays for Detection and Quantification (e.g., ELISA, Western Blot) in Research Contexts
Immunological assays are widely used in research contexts for the detection, quantification, and localization of chromogranin A (116-301) and full-length CgA.
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a sensitive and quantitative method for measuring CgA levels in various biological samples, including cell culture media, serum, and plasma abcam.comimmusmol.comviamedica.plwindows.net. Different ELISA kits are available, some utilizing a sandwich format with specific antibodies to capture and detect CgA, offering high sensitivity (e.g., 93 pg/mL for mouse CgA) abcam.com. For research, ELISA provides a straightforward and reliable method for quantifying CgA levels, facilitating studies on its release and regulation immusmol.com.
Western Blotting: This technique is used to detect CgA and its fragments based on their molecular weight, and to confirm changes in protein expression, such as successful gene knockout nih.govbiorbyt.comnih.gov. Antibodies against different regions of CgA can be used to identify specific fragments or the full-length protein biorbyt.comantibodies-online.cn.
Radioimmunoassay (RIA) and Immunoradiometric Assay (IRMA): These are competitive or sandwich-based immunoassays that have historically been, and continue to be, used for CgA quantification in serum or plasma pnas.orgviamedica.plquironsalud.comsceti.co.jpnih.govnih.govnih.gov. Some assays use polyclonal antibodies raised against specific CgA fragments, such as the 116-439 sequence, for sensitive detection sceti.co.jp. New IRMAs have been developed using monoclonal antibodies targeting specific, less-degraded regions of CgA, such as the central domain (145-245), to improve measurement accuracy of total CgA nih.gov.
Immunohistochemistry (IHC) and Immunofluorescence (IF): These techniques are employed to visualize the cellular and tissue distribution of CgA. IHC is commonly used to detect CgA expression in fixed tissue sections, often in the context of neuroendocrine tumors biorbyt.comnih.govfrontiersin.orgmdpi.comwjgnet.comnih.gov. Immunofluorescence, often combined with confocal microscopy, allows for detailed subcellular localization studies and co-localization with other markers antibodies-online.cnfrontiersin.orgwjgnet.comnih.gov.
Table 5: Immunological Assays for CgA (116-301) Research
| Assay | Principle | Applications in CgA Research |
| ELISA | Antigen captured by antibody, detected by enzyme-linked secondary antibody | Quantitative measurement of CgA in cell culture media, serum, and plasma; used to study CgA release and regulation in various conditions abcam.comimmusmol.comviamedica.plwindows.net. |
| Western Blot | Separation of proteins by size, detection by specific antibodies | Confirmation of CgA knockout or overexpression, detection of CgA and its fragments, assessment of molecular weight, and validation of protein expression changes nih.govbiorbyt.comnih.gov. |
| RIA / IRMA | Competitive or sandwich immunoassay using radio-labeled antibodies | Quantification of CgA and its fragments in serum and plasma, particularly in historical and diagnostic contexts for neuroendocrine tumors; can target specific CgA regions for improved accuracy pnas.orgviamedica.plquironsalud.comsceti.co.jpnih.govnih.govnih.gov. |
| IHC / Immunofluorescence | Antibody-mediated visualization of antigens in tissues/cells | Subcellular localization of CgA, co-localization with other proteins, assessment of CgA expression in different cell types or tissues, particularly useful for studying neuroendocrine differentiation and tumor markers biorbyt.comantibodies-online.cnnih.govfrontiersin.orgmdpi.comwjgnet.comnih.gov. |
Advanced Microscopy Techniques for Subcellular Localization Studies
Advanced microscopy techniques are essential for precisely determining the subcellular localization of chromogranin A (116-301) and its parent protein, providing insights into their intracellular trafficking, storage, and secretion mechanisms.
Confocal Microscopy: This widely used fluorescence imaging technique provides high-resolution optical sections of biological samples, enabling the visualization of CgA distribution within cells and tissues. Confocal microscopy has been used to demonstrate the co-localization of CgA with other peptides, such as Brain Natriuretic Peptide (BNP), in ventricular cardiomyocytes frontiersin.org. It is also employed to study the internalization pathways of CgA-derived peptides into cells, revealing initial localization at the cell periphery and subsequent intracellular accumulation portlandpress.com. Furthermore, it's used with double immunofluorescence staining to differentiate patterns of CgA expression within tumor cells wjgnet.comnih.gov.
Laser Confocal Scanning Microscopy (LSCM): A specific type of confocal microscopy, LSCM is used for detailed investigations of protein expression and distribution, often in conjunction with double immunofluorescence staining, to analyze CgA and other markers in various cellular contexts, including human hepatocellular carcinoma and neuroendocrine tumors wjgnet.comnih.gov.
Super-Resolution Microscopy Techniques (e.g., STED, PALM/STORM): While not explicitly detailed for CgA (116-301) in the provided results, these cutting-edge techniques overcome the diffraction limit of conventional light microscopy, allowing for imaging at nanometer resolution. They are invaluable for resolving the fine details of intracellular organelles and molecular complexes, which would be crucial for studying the precise localization of CgA within secretory granules or its interaction sites on membranes.
Electron Microscopy: This technique provides ultra-high resolution images of cellular ultrastructure. Transmission electron microscopy (TEM) has been used in studies of CgA-derived peptides to observe their accumulation in cells without destroying cell membrane integrity, providing morphological evidence of internalization portlandpress.com. Electron microscopy is fundamental for visualizing dense-core secretory granules, the primary storage sites for CgA, and for studying their biogenesis and exocytosis.
Total Internal Reflection Fluorescence Microscopy (TIRFM) / Evanescent Wave Microscopy: This technique selectively illuminates fluorophores close to the coverslip, providing high-resolution imaging of events occurring at the cell membrane, such as granule exocytosis. Evanescent wave microscopy has been used to study the formation, movement, and exocytosis of newly formed granules in cells overexpressing CgA, revealing insights into the dynamics of secretory processes at the plasma membrane nih.gov.
Table 6: Advanced Microscopy Techniques for CgA (116-301) Subcellular Localization
| Technique | Primary Application | Specific Findings/Contributions to CgA Research |
| Confocal Microscopy / LSCM | Subcellular localization, co-localization, intracellular distribution | Visualizing CgA co-localization with other peptides (e.g., BNP) frontiersin.org, studying peptide internalization pathways portlandpress.com, and analyzing differential expression patterns in tumors wjgnet.comnih.gov. |
| Electron Microscopy (e.g., TEM) | Ultrastructural analysis, granule morphology | Observing cellular accumulation of CgA-derived peptides portlandpress.com, visualizing secretory granules, and studying their biogenesis and exocytosis. |
| Evanescent Wave Microscopy (TIRFM) | Dynamics of membrane-proximal events (e.g., exocytosis) | Studying the formation, movement, and exocytosis of CgA-containing granules in living cells, particularly at the plasma membrane interface nih.gov. |
| Super-Resolution Microscopy (e.g., STED, PALM/STORM) | Nanoscale localization, molecular complex organization | Potential for resolving precise localization of CgA within secretory vesicles and its interactions with other proteins or lipids at the nanoscale (general application, not specified for CgA in provided results). |
Future Directions and Emerging Research Avenues for Chromogranin a 116 301
Elucidation of Novel Binding Partners and Receptors for Chromogranin A (116-301)
A significant gap in the current understanding of Chromogranin A (116-301) and its derived peptides, notably pancreastatin (B1591218) (CgA 250-301), lies in the identification of their specific cellular receptors and novel binding partners. While the biological activities of pancreastatin, such as its inhibitory effect on glucose-induced insulin (B600854) secretion and its pro-inflammatory properties, are established, the precise receptor mechanisms mediating these actions remain largely unelucidated. wikipedia.orgnih.govradiopaedia.orgsigmaaldrich.com
Future research aims to employ advanced biochemical and biophysical techniques, including affinity purification, surface plasmon resonance, and mass spectrometry-based interactomics, to identify and characterize novel protein-protein interactions. Given that other CgA fragments have been shown to interact with integrins and neuropilin-1, it is essential to investigate whether CgA(116-301) or pancreastatin engages with these or other hitherto unknown receptors to exert its effects. wikipedia.orgnih.govnih.gov This elucidation is crucial for designing targeted therapeutic interventions.
Investigation of Post-Translational Modifications and their Functional Impact on Chromogranin A (116-301)
Chromogranin A undergoes extensive post-translational modifications (PTMs), including phosphorylation, sulfation, glycosylation, and proteolytic cleavage, which are known to influence its stability, localization, and biological activity. wikipedia.orgnih.govlibretexts.org While these PTMs are recognized for the full-length protein, their specific occurrence and functional consequences on the CgA(116-301) fragment, particularly on pancreastatin, are not fully understood.
Future studies will focus on detailed mapping of PTM sites within the 116-301 sequence using high-resolution mass spectrometry. Subsequent research will investigate how these modifications affect the fragment's conformation, its interaction with binding partners, its proteolytic processing, and ultimately, its physiological roles in various tissues. For instance, understanding how specific phosphorylations or glycosylations might alter pancreastatin's ability to inhibit insulin secretion or modulate immune responses is a critical avenue for future inquiry. wikipedia.orgradiopaedia.orgsigmaaldrich.com
Systems Biology Approaches to Map Chromogranin A (116-301) Interaction Networks
Chromogranin A and its derivatives, including pancreastatin, play complex and often antagonistic roles within biological systems, influencing processes ranging from metabolism and inflammation to neuroendocrine regulation. wikipedia.orgnih.govnih.gov The direct immunomodulatory role of CgA is difficult to assess as many of its activities are linked to its constituent peptides. nih.gov Pancreastatin, specifically, has been reported to stimulate pro-inflammatory M1 macrophage polarization and Th1 lymphocyte response. wikipedia.orgnih.gov
Future research will utilize comprehensive systems biology approaches, such as proteomics, metabolomics, and transcriptomics, to delineate the broader biological networks in which CgA(116-301) and pancreastatin participate. This will involve analyzing changes in gene expression, protein abundance, and metabolic pathways in response to modulated levels or activity of the CgA(116-301) fragment. The goal is to construct detailed interaction maps that illustrate how this fragment integrates into and influences complex physiological and pathological states, providing a holistic understanding of its systemic impact.
Development of Advanced In Vitro and Ex Vivo Models for Functional Studies
Current research on Chromogranin A (116-301) and its constituent peptides relies on various cell culture and animal models. radiopaedia.orgsigmaaldrich.comnih.gov However, the complexity of its physiological functions necessitates the development of more advanced experimental models.
Future directions involve establishing sophisticated in vitro models, such as organoids derived from relevant neuroendocrine tissues (e.g., pancreatic islets, adrenal medulla, gut neuroendocrine cells), or microfluidic "organ-on-a-chip" systems. These models will more accurately recapitulate the native cellular microenvironment and intercellular communication, enabling precise studies of CgA(116-301) secretion, processing, and localized effects. Furthermore, enhancing ex vivo perfused organ preparations with real-time monitoring capabilities will allow for a more dynamic assessment of its influence on organ-level functions, such as glucose homeostasis and inflammatory responses, under controlled conditions.
Comparative Studies of Chromogranin A (116-301) Across Species and Tissue Types
The sequence of pancreastatin is generally well-conserved across mammalian species, although not identical, suggesting evolutionary pressures on its function. nih.govsigmaaldrich.com However, a comprehensive comparative analysis of the entire CgA(116-301) region across diverse species and tissue types is lacking.
Future research will undertake detailed comparative genomic and proteomic studies to assess the conservation and divergence of the CgA(116-301) sequence and its post-translational modifications across various animal models. This will provide insights into the evolutionary pressures that have shaped its structure and function. Moreover, investigating the differential expression, proteolytic processing, and functional effects of CgA(116-301) in various tissues (e.g., pancreas, gut, adipose tissue, immune cells) will shed light on its tissue-specific roles and contribute to a deeper understanding of its broad physiological significance.
Table 1: Key Peptides Derived from Chromogranin A (116-301) and their Primary Roles
| Peptide Name | CgA Fragment | Primary Role (Relevant to 116-301) |
| Pancreastatin | CgA(250-301) | Inhibits glucose-induced insulin secretion; stimulates pro-inflammatory M1 macrophage polarization and Th1 lymphocyte response. wikipedia.orgradiopaedia.orgsigmaaldrich.comnih.gov |
Q & A
Q. What strategies improve reproducibility when measuring chromogranin A (116-301) across multicenter studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
